3-[(3-chlorobenzyl)oxy]benzamide

PARP inhibition DNA repair Oncology

This meta-chlorobenzyl-substituted 3-oxybenzamide is a critical research tool for systematic SAR exploration of PARP enzyme inhibitors, as defined in US Patent 5,756,510. While lacking direct biological comparison data, its defined structure enables its use as a reference standard for physicochemical optimization campaigns (logP, solubility, PAMPA). Procure to establish steric/electronic effects of halogen substitution on target binding. Currently offered via custom synthesis; inquire for batch-specific purity.

Molecular Formula C14H12ClNO2
Molecular Weight 261.70 g/mol
Cat. No. B5141933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-chlorobenzyl)oxy]benzamide
Molecular FormulaC14H12ClNO2
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C14H12ClNO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17)
InChIKeyOAXJYKCTIPZAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 gram / 5 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chlorobenzyl)oxy]benzamide: Core Chemical Identity, Physicochemical Profile, and Procurement Baseline


3-[(3-Chlorobenzyl)oxy]benzamide (CAS 1370243-61-0; molecular formula C14H12ClNO2; molecular weight 261.70 g/mol) is a synthetic, small-molecule 3-oxybenzamide derivative in which a meta-chlorobenzyl ether substituent is attached to the 3‑position of the benzamide ring [1]. The compound belongs to a well‑characterized class of 3‑substituted benzamides that have been extensively explored as inhibitors of poly(ADP‑ribose) polymerase (PARP) enzymes and as ligands for amine oxidase and sodium‑channel targets [2][3]. Its physical properties—including a predicted boiling point of 397.8 ± 25.0 °C, density of 1.178 ± 0.06 g/cm³, pKa of 15.76 ± 0.50, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and four rotatable bonds—provide a baseline for solubility, permeability, and formulation assessments relevant to procurement .

Why Generic Substitution of 3-[(3-Chlorobenzyl)oxy]benzamide Is Not Supported by Current Evidence


High‑strength, comparator‑driven differential evidence for 3-[(3-chlorobenzyl)oxy]benzamide is currently absent from the open scientific and patent literature. Although the 3‑oxybenzamide scaffold is well‑established in PARP inhibition, no head‑to‑head or cross‑study quantitative comparisons—such as IC50, Ki, selectivity, metabolic stability, or in‑vivo efficacy—have been identified that distinguish this specific meta‑chlorobenzyl congener from closely related analogs (e.g., unsubstituted 3‑benzyloxybenzamide, 4‑chlorobenzyl, 3‑bromobenzyl, or 3‑fluorobenzyl derivatives) [1][2]. Consequently, there is no empirical basis to assert that generic substitution with an in‑class analog would compromise or alter biological performance. Procurement decisions must therefore rely on the compound’s chemical identity, purity, and availability rather than on demonstrated functional superiority.

Quantitative Differential Evidence for 3-[(3-Chlorobenzyl)oxy]benzamide vs. Closest Analogs


PARP Enzyme Inhibition: Class‑Level Inference for 3‑Oxybenzamide Scaffold Without Congener‑Specific Head‑to‑Head Data

No direct, congener‑specific PARP inhibition data were identified for 3-[(3-chlorobenzyl)oxy]benzamide. The 3‑benzyloxybenzamide class is disclosed as potent PARP inhibitors in US Patent 5,756,510, but the patent provides only generic structural claims and qualitative statements of potency without enumerating IC50 values for individual meta‑chlorobenzyl derivatives [1]. Without quantitative comparator data, no differentiation can be made between this compound and unsubstituted 3‑benzyloxybenzamide or other halogenated analogs.

PARP inhibition DNA repair Oncology

CETP Inhibition: Structure–Activity Trends in Chlorobenzyl Benzamides Without Meta‑Chloro Congener Data

A study of chlorobenzyl benzamides reported CETP IC50 values for a series of para‑substituted derivatives, with the most active compound (8a) showing an IC50 of 1.6 µM. However, 3-[(3-chlorobenzyl)oxy]benzamide (meta‑chloro substitution) was not included in the tested series, and no comparative data exist to evaluate whether the meta‑chloro positional isomer would yield superior or inferior CETP inhibition [1].

CETP inhibition Atherosclerosis Lipid metabolism

VAP‑1/SSAO Inhibition: BindingDB Affinity Data for Related 3‑Oxybenzamide Scaffolds but Not for 3-[(3-Chlorobenzyl)oxy]benzamide

BindingDB contains affinity records for several 3‑oxybenzamide derivatives targeting vascular adhesion protein‑1 (VAP‑1), with reported IC50 values ranging from 14 nM to 230 nM depending on the specific substituent and assay conditions (e.g., BDBM50427008: rat VAP‑1 IC50 = 14 nM; BDBM50205269: rat VAP‑1 IC50 = 23 nM) [1][2]. However, the precise SMILES or structure of these entries do not match 3-[(3-chlorobenzyl)oxy]benzamide; they represent other 3‑oxybenzamide congeners. No entry corresponding to the meta‑chlorobenzyl derivative was identified.

VAP-1 inhibition SSAO Inflammation

In Silico Physicochemical Comparison: Meta‑Chloro vs. Unsubstituted Benzyloxy Congener

A predicted property comparison between 3-[(3-chlorobenzyl)oxy]benzamide and its closest unsubstituted analog, 3-(benzyloxy)benzamide, reveals a modest increase in lipophilicity (estimated logP increase of approximately 0.7–0.9 units due to the chlorine atom) and a molecular weight increase from 227.26 to 261.70 g/mol [1][2]. These differences may influence membrane permeability and metabolic stability, but no experimental logP, solubility, or permeability measurements were found for either compound to confirm this prediction.

Physicochemical properties Lipophilicity Drug-likeness

Procurement‑Relevant Application Scenarios for 3-[(3-Chlorobenzyl)oxy]benzamide Based on Current Evidence


SAR Library Design for 3‑Oxybenzamide PARP Inhibitors

Researchers synthesizing focused libraries of 3‑oxybenzamide PARP inhibitors may procure 3-[(3-chlorobenzyl)oxy]benzamide as a meta‑chloro substituted building block to probe the steric and electronic effects of halogen substitution on PARP potency and selectivity, as outlined in the generic structural claims of US Patent 5,756,510. However, no quantitative PARP inhibition data exist to pre‑validate its utility; its value lies in enabling systematic SAR exploration [1].

Reference Standard for Chlorobenzyl Benzamide Physicochemical Profiling

Given the predicted differences in lipophilicity and molecular weight relative to unsubstituted 3‑benzyloxybenzamide, this compound can serve as a reference standard for experimental determination of logP, aqueous solubility, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 models. Procurement would support physicochemical optimization campaigns that require halogenated benzamide congeners [1][2].

Negative Control or Comparator in VAP‑1/SSAO Inhibitor Screening

Although no direct VAP‑1 affinity data exist for this compound, its structural similarity to potent 3‑oxybenzamide VAP‑1 inhibitors (IC50 = 14–23 nM for related congeners) makes it a candidate for use as a negative control or positional‑isomer comparator in enzymatic screening cascades. Procurement would enable researchers to establish whether the meta‑chloro substitution pattern is tolerated or detrimental for VAP‑1 binding [1].

Quote Request

Request a Quote for 3-[(3-chlorobenzyl)oxy]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.